molecular formula C9H5ClN2O2 B1628698 4-Chloro-5-nitroisoquinoline CAS No. 53599-88-5

4-Chloro-5-nitroisoquinoline

Cat. No. B1628698
CAS RN: 53599-88-5
M. Wt: 208.6 g/mol
InChI Key: INGNEZHNSSPYSA-UHFFFAOYSA-N
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Description

4-Chloro-5-nitroisoquinoline is a heterocyclic compound with the chemical formula C~9~H~5~ClN~2~O~2~ . It belongs to the class of isoquinolines and exhibits interesting properties due to its unique structure . The compound’s molecular weight is approximately 208.60 g/mol .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Novel Compounds : 1-chloro-5-nitroisoquinoline, a derivative of 4-chloro-5-nitroisoquinoline, has been used in the synthesis of novel Acyl Transfer Catalysts Containing Isoquinoline. These compounds have been identified as new compounds using nuclear magnetic resonance (NMR), infrared spectrometry (IR), and Mass Spectrometry (MS) (Chen Pei-ran, 2008).

Pharmacology and Biochemistry

  • Cytotoxicity in Ovarian Cell Lines : Pyrroloisoquinolines, prepared from 5-nitroisoquinoline, have shown cytotoxic effects in ovarian cell lines. This research provides insight into the potential application of 4-chloro-5-nitroisoquinoline derivatives in cancer research (Margarita Vlachou et al., 2002).

  • PARP-1 Inhibitors Synthesis : Derivatives of 4-chloro-5-nitroisoquinoline have been synthesized for inhibiting PARP-1, a protein involved in DNA repair processes. This research is significant for developing new cancer therapies (A. Dhami et al., 2009).

Material Science and Chemistry

  • Zinc(II) Halide Complex Studies : The study of 5-nitroisoquinoline and its Zinc(II) halide complexes has contributed to understanding the vibrational spectral data and electronic structure of these molecular structures. This research is valuable in material science for designing new molecular materials (S. Yurdakul et al., 2015).

Crystallography and Structural Analysis

  • Hydrogen-Bonded Crystal Structures : The study of hydrogen-bonded 1:1 co-crystals of 5-nitroquinoline with different benzoic acid derivatives has advanced understanding of molecular interactions and crystal structures. This contributes to the field of crystallography and helps in the development of new crystalline materials (Kazuma Gotoh & H. Ishida, 2019).

properties

IUPAC Name

4-chloro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGNEZHNSSPYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621102
Record name 4-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitroisoquinoline

CAS RN

53599-88-5
Record name 4-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 88 (375 mg) was dissolved in concentrated sulfuric acid (2 ml), then added with potassium nitrate (260 mg) with ice cooling and stirred for 2 hours. The reaction mixture was added with 28% aqueous ammonia (10 ml) and extracted twice with ethyl acetate (15 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to obtain the title compound (332 mg).
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Cho, MI El-Gamal, CH Oh, SH Lee, T Sim… - Chemical and …, 2013 - jstage.jst.go.jp
… To a mixture of 4-chloro-5-nitroisoquinoline (3, 1.0 g, 4.8 mmol), BINAP (62 mg, 0.10 mmol), palladium(II) acetate (22 mg, 0.10 mmol), and anhydrous potassium carbonate (0.263 g, 1.9 …
Number of citations: 9 www.jstage.jst.go.jp

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